molecular formula C9H9FO3 B2757454 2-Fluoro-4,6-dimethoxybenzaldehyde CAS No. 214492-73-6

2-Fluoro-4,6-dimethoxybenzaldehyde

Cat. No. B2757454
CAS RN: 214492-73-6
M. Wt: 184.166
InChI Key: MRXOVFKDPODHDQ-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-dimethoxybenzaldehyde is a fluorinated aromatic aldehyde . It is an organic building block used in chemical synthesis . It is available in solid form .


Molecular Structure Analysis

The molecular formula of this compound is C9H9FO3 . The InChI code is 1S/C9H9FO3/c1-12-6-3-8 (10)7 (5-11)9 (4-6)13-2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 184.17 and a density of 1.2±0.1 g/cm3 . It is a solid at room temperature .

Scientific Research Applications

Crystal Structure and Vibrational Spectra

The compound's molecular structure has been explored through X-ray diffraction techniques and vibrational spectroscopy. One study focused on a closely related compound, 2-fluoro-4-bromobenzaldehyde (FBB), revealing insights into its molecular structure and properties. The research utilized density functional theory (DFT) simulations, confirming the molecular structure and providing a detailed understanding of the molecular dimer formed by intermolecular hydrogen bonding. This study also delved into the vibrational modes of the molecule, identifying characteristic frequencies and providing a comprehensive analysis of the compound's crystal structure and vibrational properties (Tursun et al., 2015).

Synthesis and Anticancer Activity

Another significant application involves the synthesis of fluorinated analogs of combretastatin A-4, a compound known for its anticancer properties. The synthesis process incorporates fluorinated benzaldehydes, including 2-fluoro-4,6-dimethoxybenzaldehyde derivatives. This research highlighted the potential of these fluorinated analogs in retaining the potent cell growth inhibitory properties of combretastatin A-4, marking an important contribution to the field of anticancer drug development (Lawrence et al., 2003).

Applications in Fluorescence Sensing

The compound also plays a role in the development of fluorescent sensors. One study developed a novel and simple fluorophore, p-dimethylaminobenzaldehyde thiosemicarbazone (DMABTS), which demonstrated the ability to detect mercuric ions in aqueous solutions. The fluorescence intensity of DMABTS was significantly quenched upon interaction with Hg(2+) ions, indicating its potential as a selective and sensitive fluorescent sensor (Yu et al., 2006).

Mechanism of Action

The mechanism of action of 2-Fluoro-4,6-dimethoxybenzaldehyde is not specified in the search results. It is typically used as a building block in chemical synthesis .

Safety and Hazards

The safety data sheet for 2-Fluoro-4,6-dimethoxybenzaldehyde indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-fluoro-4,6-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXOVFKDPODHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-fluoro-3,5-dimethoxybenzene (3.12 g, 20.0 mmol) in DMF (15 mL) was added dropwise phosphoryl trichloride (1.55 mL) at 0° C. The reaction mixture was stirred at room temperature overnight and poured onto ice. The resulting mixture was extracted with ethyl acetate (2×50 mL) and the combined organic layers were dried over anhydrous Na2SO4, concentrated in vacuo. The residue was purified by column chromatography on silica gel (EtOAc/PE=1/8) to give the title compound as a yellow solid (2.75 g, Yield: 74.6%). 1H NMR (400 MHz, DMSO-d) δ 10.15 (s, 1H), 6.52-6.56 (m, 2H), 3.91 (s, 3H), 3.88 (s, 3H). MS (ESI) m/z=185 [M+H]+.
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3.12 g
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15 mL
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Yield
74.6%

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